molecular formula C11H9F2N3OS B12244987 1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea

1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea

Cat. No.: B12244987
M. Wt: 269.27 g/mol
InChI Key: ZCAOZPYFUXYCEE-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with 5-methyl-1,3-thiazol-2-yl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)-3-(1,3-thiazol-2-yl)urea: Lacks the methyl group on the thiazole ring.

    1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-oxazol-2-yl)urea: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

1-(2,6-Difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea is unique due to the presence of both the difluorophenyl and methylthiazolyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H9F2N3OS

Molecular Weight

269.27 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-(5-methyl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H9F2N3OS/c1-6-5-14-11(18-6)16-10(17)15-9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H2,14,15,16,17)

InChI Key

ZCAOZPYFUXYCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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